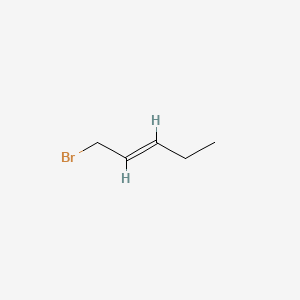
2-Pentene, 1-bromo-
概要
説明
2-Pentene, 1-bromo- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of pentene, specifically a bromoalkene. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions: 2-Pentene, 1-bromo- can be synthesized through the bromination of 2-pentene. The reaction typically involves the addition of bromine (Br₂) to 2-pentene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, forming a bromonium ion intermediate, which is then attacked by a bromide ion to yield the final product .
Industrial Production Methods: Industrial production of 2-Pentene, 1-bromo- follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of stabilizers such as hydroquinone may be employed to prevent unwanted side reactions .
化学反応の分析
Types of Reactions: 2-Pentene, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium amide (NaNH₂) in ammonia (NH₃) are used for elimination reactions.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents are used for addition reactions
Major Products:
Substitution: Products include various substituted alkenes or alkanes.
Elimination: Products include alkenes or alkynes.
Addition: Products include vicinal dihalides or haloalkanes.
科学的研究の応用
2-Pentene, 1-bromo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds and in the study of reaction mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pentene, 1-bromo- in chemical reactions involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
類似化合物との比較
1-Bromo-2-pentene: Another brominated pentene isomer with similar reactivity but different spatial arrangement.
2-Bromo-1-pentene: A positional isomer with the bromine atom at a different position on the pentene chain
Uniqueness: 2-Pentene, 1-bromo- is unique due to its specific geometric isomerism and the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Its ability to form stable bromonium ion intermediates makes it a valuable compound in synthetic organic chemistry .
特性
IUPAC Name |
(E)-1-bromopent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032587 | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-27-3, 7348-71-2 | |
| Record name | 2-Pentene, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-pentene, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


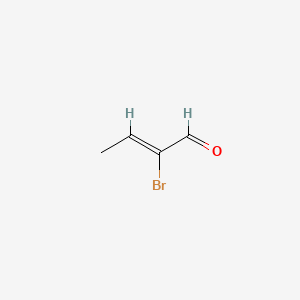

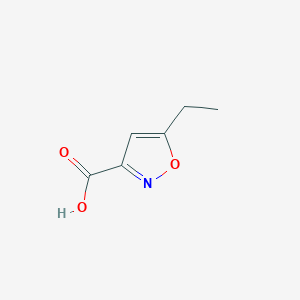
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

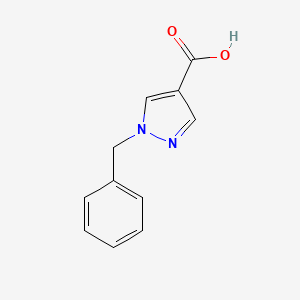

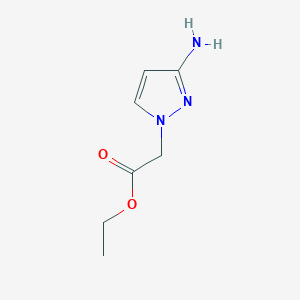
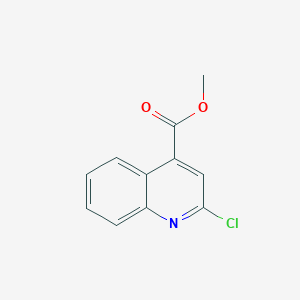
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
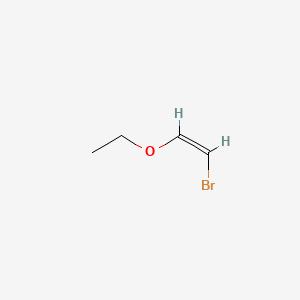
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

